molecular formula C18H18N4O2 B3000843 3-((4-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one CAS No. 898651-02-0

3-((4-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one

Cat. No. B3000843
CAS RN: 898651-02-0
M. Wt: 322.368
InChI Key: WIGOHGXZTNLPCF-UHFFFAOYSA-N
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Description

The compound "3-((4-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one" is a derivative of 1,2,4-triazine, which is a class of heterocyclic compounds characterized by a ring structure composed of three nitrogen atoms and three carbon atoms. The specific structure of this compound suggests it may have interesting chemical and physical properties, as well as potential biological activity due to the presence of the methoxyphenyl and methylbenzyl groups.

Synthesis Analysis

The synthesis of related 1,2,4-triazine derivatives has been reported in the literature. For instance, a compound with a similar structure, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, was synthesized through the reaction of a hydrazino-triazinone with carbon disulfide in a water/pyridine mixture, followed by a reaction with benzyl bromide in methanolic ammonia water . Another related compound, 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, was synthesized using Ugi reactions followed by treatment with sodium ethoxide . These methods could potentially be adapted for the synthesis of "3-((4-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one" by incorporating the appropriate methoxyphenyl and methylbenzyl substituents.

Molecular Structure Analysis

The molecular structure of triazine derivatives is often elucidated using X-ray diffraction and density functional theory (DFT) calculations. For example, the structure of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole was determined using these techniques, revealing specific dihedral angles and hydrogen bonding patterns . Similarly, the structure of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was confirmed by various spectroscopic methods and single crystal X-ray diffraction . These methods would be applicable for analyzing the molecular structure of "3-((4-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one".

Chemical Reactions Analysis

The reactivity of triazine derivatives can be influenced by the substituents attached to the triazine ring. The presence of amino and methoxy groups can lead to various chemical reactions, such as nucleophilic substitutions or the formation of hydrogen bonds. The literature provides insights into the reactivity of similar compounds, where intermolecular hydrogen bonding plays a significant role in the crystal packing . These interactions could also be relevant for the chemical behavior of "3-((4-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one".

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are closely related to their molecular structure. The density, hydrogen bonding, and pi-pi stacking interactions are important factors that can affect the compound's solubility, melting point, and stability . The methoxy and methyl groups in the compound of interest could influence its lipophilicity and potential biological activity. The synthesis of similar compounds has yielded materials with varying physical properties, which can be characterized using spectroscopic and crystallographic techniques .

properties

IUPAC Name

3-(4-methoxyanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12-3-5-13(6-4-12)11-16-17(23)20-18(22-21-16)19-14-7-9-15(24-2)10-8-14/h3-10H,11H2,1-2H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGOHGXZTNLPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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